molecular formula C18H24N4O5S2 B2834323 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-sulfamoylbenzyl)acetamide CAS No. 1206985-50-3

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B2834323
CAS No.: 1206985-50-3
M. Wt: 440.53
InChI Key: AIPGAALZDPCPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-sulfamoylbenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a dimethylpyrazole moiety, and a sulfamoylbenzylacetamide group. Its multifaceted structure suggests diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to form the 1,1-dioxide derivative.

    Synthesis of the Dimethylpyrazole Moiety: This can be achieved through the condensation of appropriate diketones with hydrazine derivatives, followed by methylation using methyl iodide or similar reagents.

    Coupling Reactions: The dioxidotetrahydrothiophene and dimethylpyrazole intermediates are then coupled using a suitable linker, often involving acylation or alkylation reactions.

    Introduction of the Sulfamoylbenzyl Group: This step involves the reaction of the intermediate with 4-sulfamoylbenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxidotetrahydrothiophene ring can undergo further oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced at various functional groups, such as the sulfonamide or the pyrazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation states of the sulfur atom, while reduction could lead to the formation of amines or alcohols from the sulfonamide group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its structure suggests it might interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound could be investigated for its pharmacological properties. Its structural features suggest it might have activity against certain diseases, potentially serving as a lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-sulfamoylbenzyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophene ring could be involved in redox reactions, while the pyrazole and sulfonamide groups might interact with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-4-yl)-N-(4-sulfamoylbenzyl)acetamide: Similar structure but lacks the dimethyl groups on the pyrazole ring.

    2-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(benzyl)acetamide: Similar structure but lacks the sulfamoyl group on the benzyl ring.

Uniqueness

The presence of both the dioxidotetrahydrothiophene ring and the sulfamoylbenzyl group in 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-sulfamoylbenzyl)acetamide makes it unique. These groups confer specific chemical reactivity and potential biological activity that distinguish it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S2/c1-12-17(13(2)22(21-12)15-7-8-28(24,25)11-15)9-18(23)20-10-14-3-5-16(6-4-14)29(19,26)27/h3-6,15H,7-11H2,1-2H3,(H,20,23)(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPGAALZDPCPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.